molecular formula C10H12N2O2 B2662584 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 32900-19-9

7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2662584
CAS No.: 32900-19-9
M. Wt: 192.218
InChI Key: TWKQUQLHTDKRPV-UHFFFAOYSA-N
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Description

7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one: is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a methoxy group at the 7th position and a diazepinone ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride to yield the desired diazepinone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the diazepinone ring, potentially converting it to a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzodiazepinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives, which are of interest for their diverse pharmacological activities.

Biology: In biological research, this compound can be used to study the structure-activity relationships of benzodiazepines and their interactions with biological targets such as GABA receptors.

Medicine: While not a common therapeutic agent itself, derivatives of this compound are explored for potential use in treating anxiety, insomnia, and other neurological disorders.

Industry: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various benzodiazepine-based drugs.

Mechanism of Action

The mechanism of action of 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.

    Clonazepam: Known for its anticonvulsant properties, it shares structural similarities with the compound .

Uniqueness: 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to the presence of the methoxy group at the 7th position, which can influence its pharmacological profile and interactions with biological targets. This structural feature may confer distinct properties compared to other benzodiazepines.

Properties

IUPAC Name

7-methoxy-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)11-5-4-10(13)12-8/h2-3,6,11H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKQUQLHTDKRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32900-19-9
Record name 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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